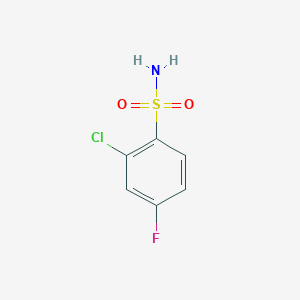

![molecular formula C14H17NO6 B3033062 Diethyl 2-[(4-nitrophenyl)methyl]propanedioate CAS No. 7598-70-1](/img/structure/B3033062.png)

Diethyl 2-[(4-nitrophenyl)methyl]propanedioate

Übersicht

Beschreibung

Diethyl 2-[(4-nitrophenyl)methyl]propanedioate is a compound that appears to be related to various research areas, including medicinal chemistry, organic synthesis, and materials science. While the specific compound is not directly mentioned in the provided papers, there are several structurally related compounds that have been studied for their chemical properties and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or catalytic processes. For instance, diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate undergoes palladium-catalyzed annulation with internal alkynes, using methyl nitrobenzoates as the methylating agent to form 4-methylphenanthrenes . Similarly, diethyl 2-(3-methoxypropyl) succinate was synthesized through a series of reactions starting from 1,3-propanediol, involving methylolation, bromination, and nitration . These methods could potentially be adapted for the synthesis of Diethyl 2-[(4-nitrophenyl)methyl]propanedioate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate was elucidated using X-ray diffraction, revealing a conformation capable of coordinating metal atoms . This suggests that similar structural analysis could be applied to Diethyl 2-[(4-nitrophenyl)methyl]propanedioate to understand its coordination chemistry.

Chemical Reactions Analysis

The chemical reactivity of structurally similar compounds includes a range of reactions. The diethyl malonyl radical, generated from diethyl (2-phenylseleno)propanedioate, adds to olefins in a radical chain process . Additionally, diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate undergoes Diels-Alder reactions with cyclopentadiene, demonstrating high stereoselectivity . These studies indicate that Diethyl 2-[(4-nitrophenyl)methyl]propanedioate may also participate in various chemical reactions, potentially leading to the formation of complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For example, the anticonvulsant properties of 2,2-diethyl 1,3-propanediol have been explored, showing effectiveness against several convulsants and a selective depression of multisynaptic neuron arcs in the spinal cord . The properties of Diethyl 2-[(4-nitrophenyl)methyl]propanedioate could be similarly investigated to determine its potential applications in medicinal chemistry or material science.

Wissenschaftliche Forschungsanwendungen

1. Crystal Structure and Coordination Potential

Research has revealed that functionalized N,O,O-ligands like diethyl 2-[(4-nitrophenyl)methyl]propanedioate can be prepared with good yields. A particular study focused on the crystal structure of a similar compound, diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate, indicating its potential for coordinating metal atoms. This suggests that diethyl 2-[(4-nitrophenyl)methyl]propanedioate could have similar coordination abilities, valuable in the field of crystallography and metal complexation (Meskini et al., 2010).

2. Chemical Synthesis and Conversion

In the realm of organic synthesis, diethyl 2-[(4-nitrophenyl)methyl]propanedioate plays a role as a precursor in various chemical reactions. For example, a study demonstrated its use in the denitrocyclization reaction to synthesize coumarins, highlighting its utility in the production of complex organic compounds (Oda et al., 1987).

3. Thermal and Kinetic Safety Aspects

The safety aspects of reactions involving diethyl 2-[(4-nitrophenyl)methyl]propanedioate have been studied, particularly in terms of thermal and kinetic properties. One study specifically investigated the hazards of a reaction mixture involving this compound, offering insights into optimizing and controlling such reactions at an industrial scale (Veedhi et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

diethyl 2-[(4-nitrophenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDENYKBUELXLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324903 | |

| Record name | diethyl 2-[(4-nitrophenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7598-70-1 | |

| Record name | 7598-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-[(4-nitrophenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B3032979.png)

![3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B3032985.png)

![6-[(2,5-Dimethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3032993.png)

![4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3032996.png)

![4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3032997.png)